

# physical and chemical properties of Calcitriol-d6

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Calcitriol-d6

Cat. No.: B15608429

[Get Quote](#)

## Calcitriol-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Calcitriol-d6** is the deuterated form of Calcitriol, the hormonally active metabolite of Vitamin D3.<sup>[1][2]</sup> Due to its isotopic labeling, **Calcitriol-d6** serves as an invaluable tool in analytical and research settings, particularly as an internal standard for the quantification of endogenous calcitriol in biological samples by mass spectrometry.<sup>[3][4][5]</sup> Its chemical and biological properties are considered analogous to those of unlabeled calcitriol, making it an ideal tracer for metabolic and pharmacokinetic studies. This guide provides an in-depth overview of the physical and chemical properties of **Calcitriol-d6**, its biological signaling pathway, and detailed experimental protocols for its analysis.

### Physical and Chemical Properties

The physical and chemical properties of **Calcitriol-d6** are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for the deuterated form, such as melting and boiling points, are not readily available in the literature. In such cases, data for the non-deuterated Calcitriol are provided for reference.

Property	Value	Source(s)
Chemical Name	(1R,3S,5Z)-4-methylene-5- [(2E)-2-[(1R,3aS,7aR)- octahydro-1-[(1R)-5-hydroxy-1- methyl-5-(methyl-d3)hexyl- 6,6,6-d3]-7a-methyl-4H-inden- 4-ylidene]ethylidene]-1,3- cyclohexanediol	[4]
Synonyms	1,25-dihydroxy Cholecalciferol- d6, 1 $\alpha$ ,25-dihydroxy Cholecalciferol-d6, Ro 21- 5535/2, 1,25-dihydroxy Vitamin D3-d6, 1 $\alpha$ ,25-dihydroxy Vitamin D3-d6	[4]
CAS Number	78782-99-7	[1]
Molecular Formula	C <sub>27</sub> H <sub>38</sub> D <sub>6</sub> O <sub>3</sub>	[1]
Molecular Weight	422.67 g/mol	[1]
Appearance	White to off-white solid	[6]
Melting Point	111-115 °C (for non- deuterated Calcitriol)	[6]
Boiling Point	Not available	
Solubility	Soluble in Chloroform and DMSO	[4]
Stability	Stable for at least 4 years when stored at 4°C. Unstable in solution; freshly prepared solutions are recommended. Degrades upon prolonged exposure to light.	[4][7]
Storage	Store at 4°C for short-term and -20°C to -86°C for long-term	[4][8]

storage. Protect from light.

Specific Optical Rotation

+48° at 22°C/D (methanol) (for  
non-deuterated Calcitriol) [9]

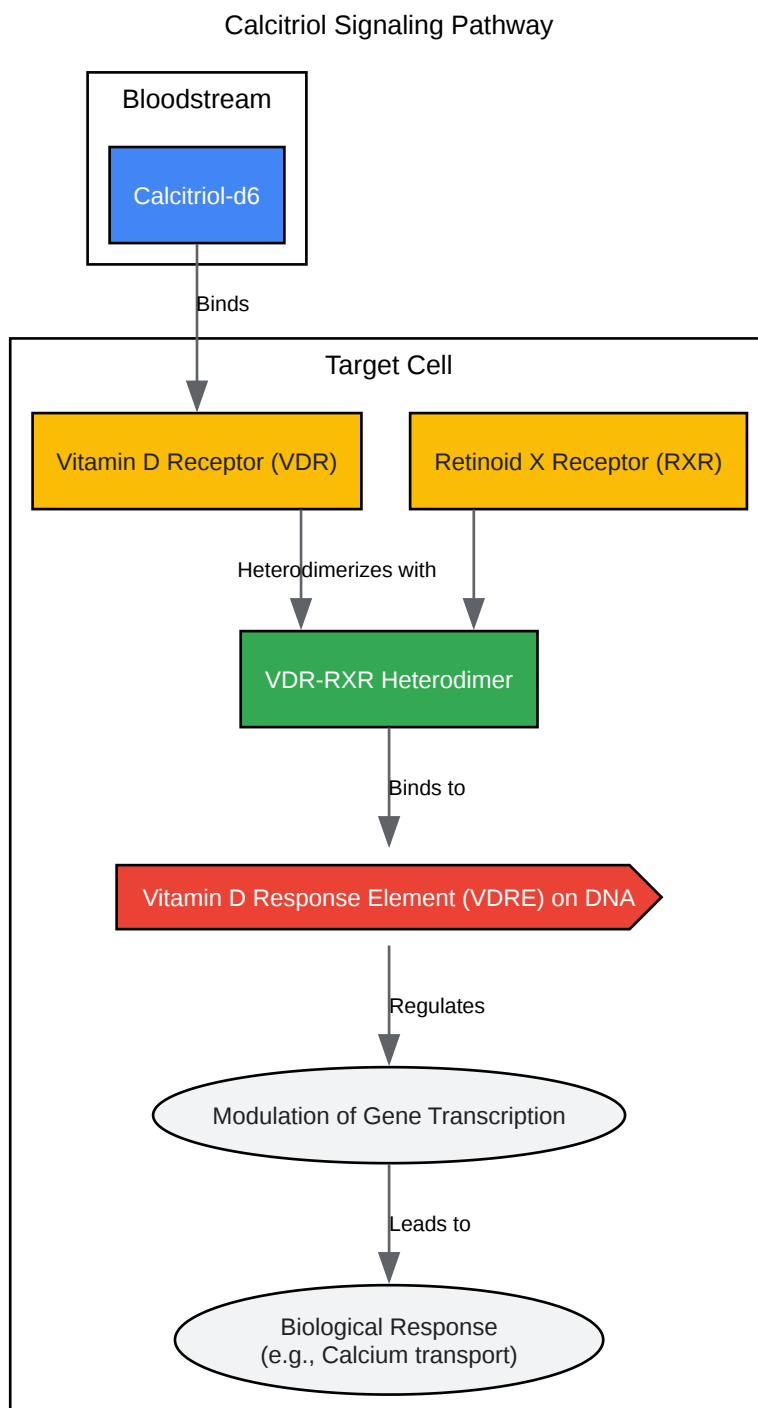
## Chemical and Biological Activity

**Calcitriol-d6** is chemically identical to calcitriol, with the exception of the six deuterium atoms on the side chain. This isotopic substitution makes it distinguishable by mass spectrometry without significantly altering its chemical reactivity or biological activity.

Calcitriol, the active form of vitamin D, plays a crucial role in calcium homeostasis.[8] Its biological effects are mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[5]

## Signaling Pathway of Calcitriol

The binding of calcitriol to the VDR initiates a cascade of molecular events that ultimately modulate the transcription of target genes. This signaling pathway is central to the physiological functions of vitamin D.



[Click to download full resolution via product page](#)

Calcitriol binds to the VDR, leading to gene transcription modulation.

## Experimental Protocols

**Calcitriol-d6** is primarily used as an internal standard in quantitative analysis. Below are detailed methodologies for its application in HPLC and LC-MS/MS.

## Quantification of Calcitriol using Calcitriol-d6 by LC-MS/MS

This method is adapted from a validated protocol for the determination of calcitriol in human plasma.<sup>[10]</sup>

### 1. Sample Preparation (Solid Phase Extraction)

- To 500  $\mu$ L of plasma, add 25  $\mu$ L of **Calcitriol-d6** internal standard solution (100 ng/mL).
- Add 500  $\mu$ L of 0.1% (v/v) formic acid and vortex for 30 seconds.
- Centrifuge the sample at 14,000 rpm for 5 minutes at 10°C.
- Condition a Phenomenex Strata-X (30 mg/1 cc) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
- Dry the cartridge under a stream of nitrogen (30 psi) for 30 seconds.
- Elute the analytes with an appropriate solvent.

### 2. Derivatization

- Evaporate the eluate to dryness.
- Add 200  $\mu$ L of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatizing agent.
- Vortex for 30 seconds and incubate at room temperature for 2 hours.
- Evaporate the derivatized sample to dryness under a gentle stream of nitrogen at 30°C.

- Reconstitute the residue in 300  $\mu$ L of the mobile phase.

### 3. LC-MS/MS Conditions

- LC System: Waters Acquity UPLC
- Column: Waters Acquity UPLC BEH C18 (100mm  $\times$  2.1mm, 1.7 $\mu$ m)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 4.0 mM Ammonium Trifluoroacetate
- Gradient: 80% B to 20% B over 4 minutes, hold at 20% B for 1.5 minutes, then return to 80% B.
- Flow Rate: 0.2 mL/min
- Injection Volume: 10  $\mu$ L
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Monitoring: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both calcitriol and **Calcitriol-d6**.

## Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the analysis of calcitriol, where **Calcitriol-d6** can be used as a standard.[\[11\]](#)[\[12\]](#)

### 1. Sample Preparation

- Extraction of calcitriol from the sample matrix (e.g., soft capsules) is typically done using organic solvents.
- The extract is then filtered and diluted to an appropriate concentration with the mobile phase.

## 2. HPLC Conditions

- Column: Symmetry C18 (4.6 mm × 250 mm, 5 µm)
- Mobile Phase: Gradient elution with a mixture of water, acetonitrile, and methanol.
- Detector: Diode Array Detector (DAD)
- Wavelength: 265 nm
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL

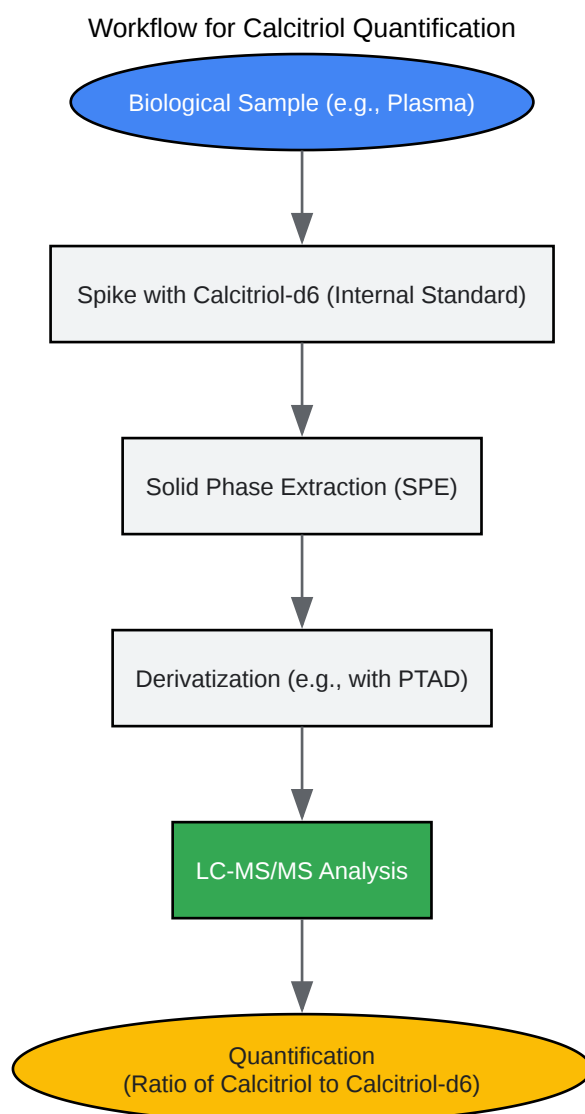
## Spectroscopic Analysis

While detailed, validated protocols for NMR and FTIR of **Calcitriol-d6** are not widely published, these techniques are crucial for structural confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be used to confirm the overall structure of the molecule. The absence of signals corresponding to the six protons on the terminal methyl groups of the side chain and the presence of deuterium-coupled signals would confirm the isotopic labeling. HSQC NMR can be particularly useful for identifying the specific vitamin D analog.[\[13\]](#)[\[14\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of **Calcitriol-d6** is expected to be very similar to that of calcitriol, showing characteristic peaks for O-H, C-H, and C=C bonds.[\[15\]](#) The C-D stretching vibrations would appear at a lower wavenumber (around 2100-2250  $\text{cm}^{-1}$ ) compared to C-H stretches, providing evidence of deuteration.

## Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of calcitriol in a biological sample using **Calcitriol-d6** as an internal standard.



[Click to download full resolution via product page](#)

A typical workflow for the quantification of calcitriol.

## Conclusion

**Calcitriol-d6** is an essential analytical standard for the accurate quantification of calcitriol in various biological matrices. Its physical and chemical properties, being nearly identical to the endogenous compound, make it an ideal internal standard for mass spectrometry-based methods. The detailed experimental protocols provided in this guide offer a starting point for researchers and drug development professionals to develop and validate robust analytical methods for the study of vitamin D metabolism and related diseases.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Calcitriol-d6 | 78782-99-7 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcitriol D6 | inhibitor/agonist | CAS 78782-99-7 | Buy Calcitriol D6 from Supplier InvivoChem [invivochem.com]
- 7. Calcitriol | 1,25-Dihydroxyvitamin D3 | VDR agonist | TargetMol [targetmol.com]
- 8. Calcitriol-d6 | TRC-C144502-0.5MG | LGC Standards [lgcstandards.com]
- 9. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijbio.com [ijbio.com]
- 11. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of Calcitriol-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608429#physical-and-chemical-properties-of-calcitriol-d6]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)